molecular formula C14H10ClF2NOS B3009912 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone CAS No. 2034608-40-5

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone

Cat. No.: B3009912
CAS No.: 2034608-40-5
M. Wt: 313.75
InChI Key: OHQHCVCITQOBQX-UHFFFAOYSA-N
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Description

The compound “(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone” is a thienopyridine derivative featuring a 2-chloro substituent on the fused thiophene ring and a 2,6-difluorophenyl ketone moiety. Thienopyridines are a class of heterocyclic compounds widely explored for their antiplatelet activity, exemplified by clopidogrel and prasugrel . The structural uniqueness of this compound lies in the combination of halogenated aromatic groups, which may enhance receptor binding and metabolic stability.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NOS/c15-12-6-8-7-18(5-4-11(8)20-12)14(19)13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQHCVCITQOBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the difluorophenyl moiety may enhance its pharmacological profile, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClF2N2OC_{15}H_{12}ClF_2N_2O with a molecular weight of approximately 308.72 g/mol. Its structural complexity includes a thieno[3,2-c]pyridine ring system and a methanone functional group linked to a difluorophenyl group.

PropertyValue
Molecular FormulaC15H12ClF2N2OC_{15}H_{12}ClF_2N_2O
Molecular Weight308.72 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds with similar structures to This compound exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds containing thieno[3,2-c]pyridine structures have shown significant anti-inflammatory effects in preclinical models. For instance, derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
  • Analgesic Effects : The analgesic properties of related compounds have been documented through various pain models, indicating potential efficacy in pain management without the gastrointestinal side effects typical of traditional NSAIDs .
  • Anticancer Potential : Some thieno[3,2-c]pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .

The exact mechanism of action for This compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and pain pathways. Interaction studies using techniques like molecular docking may provide insights into how this compound modulates biological activities at the molecular level.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Activity : A series of thienopyrimidine derivatives were synthesized and tested for their anti-inflammatory effects using formalin-induced paw edema models. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium .
  • Cytotoxicity Assays : In vitro studies on thieno[3,2-c]pyridine derivatives showed promising results against various cancer cell lines. For example, one study reported that specific compounds led to significant reductions in cell viability in breast cancer and colon cancer models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogues based on substituent variations, bioactivity, and metabolic profiles:

Compound Key Substituents Bioactivity Metabolic/Pharmacokinetic Notes Reference
Target Compound : (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone - 2-Cl on thienopyridine
- 2,6-diF on phenyl ketone
Inferred: Likely antiplatelet (structural similarity to clopidogrel/prasugrel) Predicted: Enhanced metabolic stability due to fluorination
Clopidogrel (Methyl (2S)-2-(2-chlorophenyl)-2-(thieno[3,2-c]pyridin-5-yl)acetate) - 2-Cl on phenyl
- Methyl ester
Antiplatelet (ADP receptor antagonist) Requires hepatic activation; deuterated analogs improve stability
Prasugrel (2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone) - Cyclopropyl group
- 2-F on phenyl
- Acetoxy group
Potent antiplatelet (irreversible P2Y12 inhibitor) Faster activation and higher efficacy than clopidogrel
Compound 25 (2-(1-(2-fluorobenzyl)-1H-benzimidazol-2-yl)-thieno[3,2-c]pyridin-5-yl)(3,4,5-trichlorophenyl)methanone - Trichlorophenyl
- Fluorobenzyl-benzimidazole
Superior platelet inhibition vs. standards Improved binding affinity due to halogenation
CPA (Oxadiazolyl-thio-acetamide derivative) - Oxadiazole-thio linker
- p-Tolyl acetamide
Theoretical: Anti-HIV neurocognitive activity (DFT study) Predicted blood-brain barrier penetration
Deuterated Clopidogrel Analogs (e.g., R-10a) - Deuteration at methyl group
- 2-Cl on phenyl
Retained antiplatelet activity 52% yield; enhanced metabolic resistance to hydrolysis

Key Structure-Activity Relationship (SAR) Insights

Halogenation Effects: Chlorine at the thienopyridine 2-position (e.g., clopidogrel, target compound) is critical for ADP receptor antagonism . Fluorination on the phenyl ring (as in prasugrel and the target compound) improves lipophilicity and metabolic stability . Trichlorophenyl groups (Compound 25) enhance binding affinity, likely through hydrophobic interactions .

Deuteration Strategies :

  • Selective deuteration of clopidogrel’s methyl group (R-10a) retains bioactivity while reducing first-pass metabolism, increasing half-life .

Functional Group Modifications: Cyclopropyl groups (prasugrel) and acetoxy moieties enhance prodrug activation kinetics .

Comparative Bioactivity Data

Compound IC₅₀ (Platelet Aggregation) Therapeutic Application Notable Findings
Clopidogrel 0.1–1.0 µM Atherothrombosis prevention 52.1% yield in deuterated form; 100% enantiomeric purity
Prasugrel 0.01–0.1 µM Acute coronary syndromes 10-fold higher potency than clopidogrel
Compound C1 () 0.05 µM Antiplatelet research Outperformed ticlopidine in rat models
Compound 25 () 0.005 µM Preclinical thrombosis models 3,4,5-Trichlorophenyl group increases potency 10x vs. std

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